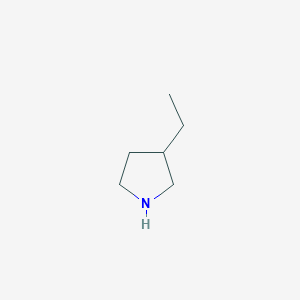

3-Ethylpyrrolidine

Description

Pyrrolidine (B122466) as a Pivotal Heterocyclic Motif in Chemical Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a fundamental building block in the world of organic chemistry. nih.gov Its prevalence in numerous natural products, including alkaloids and amino acids like proline, underscores its biological significance. researchgate.netemich.edu This has, in turn, spurred extensive research into its properties and applications. The pyrrolidine scaffold is a common feature in many FDA-approved drugs, highlighting its role as a "privileged scaffold" in medicinal chemistry. lifechemicals.commdpi.com Its utility extends beyond pharmaceuticals, with pyrrolidine and its derivatives serving as organocatalysts and chiral auxiliaries in asymmetric synthesis. researchgate.netlifechemicals.com The non-polar and flexible nature of the pyrrolidine ring, coupled with the basicity of its secondary amine, contributes to its versatile chemical reactivity. nih.gov

Importance of Substituted Pyrrolidine Scaffolds in Advanced Synthesis

The true synthetic power of the pyrrolidine ring is realized through the introduction of various substituents. These modifications allow for the fine-tuning of a molecule's physical, chemical, and biological properties. sci-hub.se Substituted pyrrolidines are integral to the development of a wide array of bioactive compounds, including those with antibacterial, anticancer, antiviral, and anti-inflammatory activities. researchgate.netsci-hub.se The ability to functionalize the pyrrolidine ring at different positions provides a pathway to create diverse molecular architectures with specific therapeutic applications. nih.gov For instance, the introduction of an ethyl group at the 3-position, as in 3-Ethylpyrrolidine, can influence the molecule's interaction with biological targets. The synthesis of such substituted pyrrolidines is a key area of research, with methods like 1,3-dipolar cycloadditions and the functionalization of pre-existing pyrrolidine rings being commonly employed. sci-hub.senih.gov

Stereochemical Considerations in Pyrrolidine Derivatives

The three-dimensional arrangement of atoms in pyrrolidine derivatives is critical to their function, particularly in a biological context where interactions with enzymes and receptors are highly specific. ontosight.aiontosight.ai

The carbon atoms within the pyrrolidine ring can act as chiral centers, leading to the existence of multiple stereoisomers. nih.gov The presence of a substituent, such as the ethyl group in this compound, at a non-symmetrical position creates a stereocenter. This gives rise to enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The specific configuration of these chiral centers, often designated as (R) or (S), can drastically alter a molecule's biological activity. ontosight.ai For example, in certain pyrrolidine-based agonists, the (S) configuration at the 2-position was found to be crucial for binding affinity and potency. nih.gov Achieving a desired stereochemical outcome is a significant challenge in synthetic chemistry, often requiring stereoselective or stereospecific reactions. ontosight.ai

Unlike planar aromatic rings, the saturated pyrrolidine ring is non-planar and flexible. nih.gov It undergoes a phenomenon known as "pseudorotation," where the ring rapidly interconverts between various "envelope" and "twist" conformations. nih.govrsc.org This dynamic behavior allows the pyrrolidine scaffold to present its substituents in a wide range of spatial orientations, effectively increasing its three-dimensional coverage. nih.govnih.gov This property is highly advantageous in drug discovery, as it enables a more thorough exploration of the pharmacophore space and can lead to improved binding interactions with biological targets. nih.gov The specific puckering of the ring can be influenced by the nature and position of its substituents. nih.gov

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H13N |

| Molecular Weight | 99.17 g/mol |

| CAS Number | 7699-52-7 |

| InChI | InChI=1S/C6H13N/c1-2-6-3-4-7-5-6/h6-7H,2-5H2,1H3 |

| InChIKey | DZFFQSFNUBWNSF-UHFFFAOYSA-N |

| SMILES | CCC1CCNC1 |

| Data sourced from PubChem and Cheméo. nih.govchemeo.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-6-3-4-7-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFFQSFNUBWNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505625 | |

| Record name | 3-Ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-52-7 | |

| Record name | 3-Ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Ethylpyrrolidine and Its Analogs

Stereoselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules and chiral catalysts. For pyrrolidines, this involves the strategic construction of chiral centers within the five-membered ring.

Asymmetric Construction of Chiral Pyrrolidines

Asymmetric synthesis aims to create a preponderance of one enantiomer over the other. This is often achieved through the use of chiral catalysts or starting materials that guide the formation of the desired stereoisomer.

A well-established strategy for synthesizing chiral pyrrolidines involves the use of naturally occurring chiral molecules as starting materials. mdpi.com L-proline and its derivatives, such as trans-4-hydroxy-L-proline, are particularly valuable in this regard due to their inherent chirality and ready availability. mdpi.commdpi.comnih.gov These precursors serve as a chiral pool, providing a foundational stereocenter from which the rest of the molecule can be constructed. For instance, the synthesis of pyrrolidine (B122466) derivatives can commence from Boc-protected trans-4-hydroxy-L-proline, which can be chemically modified through a series of steps including esterification, oxidation, and reaction with Grignard reagents to yield functionalized pyrrolidines. mdpi.com

| Chiral Precursor | Resulting Pyrrolidine Feature | Reference |

| L-Proline | Basic pyrrolidine scaffold | mdpi.comnih.gov |

| trans-4-Hydroxy-L-proline | Introduction of a hydroxyl group for further functionalization | mdpi.commdpi.com |

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines, offering a metal-free and often more environmentally benign alternative to traditional metal-based catalysts. researchgate.netwhiterose.ac.uk This approach utilizes small organic molecules, frequently derived from natural amino acids like proline, to catalyze stereoselective transformations. mdpi.comresearchgate.netresearchgate.net Organocatalytic methods for pyrrolidine synthesis often involve [3+2] cycloaddition reactions, where a three-atom component reacts with a two-atom component to form the five-membered ring. researchgate.netrsc.orgresearchgate.net These reactions can be catalyzed by chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, which activate the substrates through the formation of chiral enamines or iminium ions. mdpi.comresearchgate.net This strategy allows for the construction of polysubstituted pyrrolidines with high diastereo- and enantioselectivity. researchgate.net

Chiral phosphoric acids (CPAs) have proven to be highly effective Brønsted acid organocatalysts for a variety of asymmetric transformations, including the synthesis of chiral pyrrolidines. researchgate.netresearchgate.net CPAs can catalyze intramolecular aza-Michael reactions, where a nitrogen-containing group adds to an α,β-unsaturated system within the same molecule to form the pyrrolidine ring. nih.govwhiterose.ac.uk This methodology, sometimes referred to as a "clip-cycle" synthesis, involves activating a Cbz-protected bis-homoallylic amine by linking it to a thioacrylate. The subsequent enantioselective intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid, leading to the formation of 3,3-disubstituted pyrrolidines with high enantioselectivities. nih.gov Computational studies have supported the aza-Michael cyclization as the step that determines both the rate and the stereochemistry of the reaction. nih.gov

| Catalysis Type | Key Reaction | Catalyst Example |

| Asymmetric Organocatalysis | [3+2] Cycloaddition | Diarylprolinol silyl ether |

| Chiral Phosphoric Acid Catalysis | Intramolecular aza-Michael | (R)-TRIP |

Asymmetric Organocatalysis

Diastereoselective Approaches

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters in a molecule. This is often achieved by using a chiral auxiliary that directs the approach of a reactant to a prochiral center.

A highly effective method for the diastereoselective synthesis of substituted pyrrolidines involves the addition of organometallic reagents, such as Grignard reagents, to chiral N-tert-butanesulfinyl imines. ua.esrsc.orgbeilstein-journals.org The chiral tert-butanesulfinyl group acts as a powerful stereodirecting auxiliary. ua.esbeilstein-journals.org This electron-withdrawing group activates the imine for nucleophilic attack and its stereocenter dictates the facial selectivity of the addition. ua.esbeilstein-journals.org

The process typically begins with the condensation of an aldehyde, such as a γ-halo-substituted butanal, with a commercially available enantiopure tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine. ua.esresearchgate.net The subsequent addition of a Grignard reagent (e.g., ethylmagnesium bromide to introduce an ethyl group) to this imine proceeds with high diastereoselectivity, particularly in non-coordinating solvents like dichloromethane (B109758) or toluene. ua.esscispace.com The resulting sulfinamide can then be deprotected under acidic conditions, triggering an intramolecular cyclization to furnish the 2-substituted pyrrolidine. ua.esrsc.orgresearchgate.net This method is versatile, allowing for the synthesis of both enantiomers of the target pyrrolidine by simply choosing the appropriate enantiomer of the tert-butanesulfinamide. rsc.orgresearchgate.net

Diastereoselective Hydrogenation (e.g., Ru-BINAP Complex)

Diastereoselective hydrogenation is a powerful technique for the stereocontrolled synthesis of substituted pyrrolidines. This method typically involves the hydrogenation of a prochiral cyclic precursor, such as a pyrroline (B1223166) derivative, where the facial selectivity of the hydrogenation is directed by existing stereocenters or chiral catalysts.

A prominent example of a catalyst used in such transformations is the Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complex. internationaljournalssrg.orgokayama-u.ac.jp These catalysts are renowned for their ability to effect highly enantioselective and diastereoselective hydrogenations of a wide variety of substrates, including functionalized olefins and ketones. okayama-u.ac.jpacs.org The chiral environment created by the BINAP ligand dictates the trajectory of hydrogen addition to the double bond, thereby controlling the stereochemistry of the newly formed stereocenters. internationaljournalssrg.org

In the context of synthesizing 3-substituted pyrrolidines, a common strategy involves the hydrogenation of a 3-alkylidene-pyrrolidine precursor. The choice of the specific BINAP ligand (e.g., (S)-BINAP or (R)-BINAP) and the reaction conditions are critical for achieving high diastereoselectivity. mdpi.com For instance, the hydrogenation of 3,5-bis-arylidenetetramic acids has been achieved with high chemoselectivity using a tetraruthenium cluster containing a BINAP ligand, reducing the exocyclic carbon-carbon double bonds while leaving other reducible groups intact. mdpi.com

While a specific study on the diastereoselective hydrogenation to form 3-ethylpyrrolidine using a Ru-BINAP complex was not found in the immediate search, the synthesis of the closely related (3R,1'S)-3-[(1'-N-Ethylamino)ethyl]pyrrolidine has been accomplished via a diastereoselective synthesis, highlighting the applicability of stereoselective methods for 3-substituted pyrrolidines. internationaljournalssrg.org The general principle would involve the synthesis of a 3-ethylidene-pyrrolidine precursor, followed by hydrogenation with a suitable Ru-BINAP catalyst to furnish the desired diastereomer of this compound.

Table 1: Representative Diastereoselective Hydrogenations Catalyzed by Ru-BINAP Complexes

| Substrate Precursor | Catalyst | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Methyl 4-phenyl-2-chloro-3-oxobutyrate | Ru-(S)-BINAP | (2S,3S)-3-N-Boc-amino-2-hydroxy-4-phenylbutanoic acid precursor | >99:1 | High | internationaljournalssrg.org |

| 3,5-bis-arylidenetetramic acids | Η₄Ru₄(CO)₉[μ₃-(S)-BINAP] | 3,5-dibenzylpyrrolidine-2,4-dione | Not specified | up to 95 | mdpi.com |

Note: The table presents examples of Ru-BINAP catalyzed hydrogenations on related substrates to illustrate the methodology's effectiveness, as direct data for this compound was not available.

Enantioselective Transformations

Enantioselective transformations are crucial for accessing specific enantiomers of chiral molecules like this compound. These methods introduce chirality into an achiral or racemic precursor, often through the use of chiral catalysts or reagents.

One of the most powerful methods for the enantioselective synthesis of pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. researchgate.net This reaction can construct the pyrrolidine ring with multiple stereocenters in a single step with high enantioselectivity. Various organocatalysts, including proline derivatives, phosphoric acids, and thioureas, have been successfully employed to catalyze these cycloadditions. researchgate.net

For the synthesis of this compound, an enantioselective approach could involve the reaction of an azomethine ylide with 1-butene (B85601), catalyzed by a chiral Lewis acid or organocatalyst. The catalyst would differentiate between the two enantiotopic faces of the alkene, leading to the preferential formation of one enantiomer of the product.

Another important enantioselective transformation is the asymmetric hydrogenation of prochiral pyrroline precursors. As discussed in the previous section, chiral catalysts like Ru-BINAP can be used to hydrogenate a 3-ethyl-1-pyrroline, for example, to yield enantiomerically enriched (R)- or (S)-3-ethylpyrrolidine depending on the chirality of the catalyst used. okayama-u.ac.jp Iridium-based catalysts, such as those with MaxPHOX ligands, have also shown exceptional performance in the asymmetric hydrogenation of cyclic enamides, achieving high enantioselectivities. nih.gov

Furthermore, kinetic resolution strategies can be employed to separate enantiomers from a racemic mixture of this compound or its precursors. This can be achieved through enzymatic reactions or with chiral chemical reagents that selectively react with one enantiomer, allowing for the isolation of the other.

Modern Reaction Methodologies for Pyrrolidine Ring Formation

Recent advances in organic synthesis have led to the development of novel and efficient methods for constructing the pyrrolidine ring. These modern methodologies often offer advantages in terms of atom economy, step economy, and the ability to generate molecular complexity rapidly.

Multicomponent Reactions (MCRs) for Pyrrolidine Derivatives

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating libraries of complex molecules. tcichemicals.comfrontiersin.org Several MCRs have been developed for the synthesis of highly substituted pyrrolidine derivatives. rsc.org

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a cornerstone of pyrrolidine synthesis. researchgate.netrsc.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or ketone. researchgate.net

This methodology is particularly powerful as it allows for the rapid construction of the pyrrolidine ring with high stereocontrol. researchgate.net The reaction of an azomethine ylide with an appropriate alkene can introduce substituents at various positions of the pyrrolidine ring. For the synthesis of this compound, a [3+2] cycloaddition between a non-stabilized azomethine ylide and 1-butene could theoretically be employed, although controlling the regioselectivity might be challenging. A more controlled approach would involve an intramolecular cycloaddition of an appropriately designed precursor.

A variety of catalysts, including silver and copper complexes, can be used to promote these reactions, often with high levels of diastereoselectivity and enantioselectivity. researchgate.net The versatility of this reaction allows for the synthesis of a wide array of pyrrolidine derivatives, including spiro-fused and polycyclic systems. rsc.org

Table 2: Examples of Azomethine Ylide Cycloadditions for Pyrrolidine Synthesis

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| Isatin and Sarcosine | (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Et₃N, reflux | Spirooxindole pyrrolidines | Not directly cited, principle described |

| O-hydroxyarylaldehyde and Glycine (B1666218) esters | Intramolecular 1,3-dienyl ester | Thermal | Tricyclic pyrrolidinochromenes | rsc.org |

| Imines from amino acid esters | N-arylmaleimides | Chiral tertiary amine thiourea (B124793) | Multisubstituted pyrrolidines | researchgate.net |

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations where the product of one reaction becomes the substrate for the next. chemrxiv.orgrloginconsulting.comrsc.orgkyoto-u.ac.jp These processes are highly efficient in building complex molecular architectures from simple starting materials in a single operation.

For the synthesis of the pyrrolidine ring, cascade reactions can be designed to proceed through various mechanisms. A one-pot nitro-Mannich/hydroamination cascade reaction has been reported for the synthesis of substituted pyrrolidines bearing three stereocenters with high yields and diastereoselectivities. rsc.org This approach combines a base-catalyzed nitro-Mannich reaction with a gold(I)-catalyzed hydroamination.

Another strategy involves the cyclization of acyclic precursors containing appropriately positioned functional groups. For instance, a cascade reaction involving an N-H insertion into an enynal-derived metal-carbenoid followed by an intramolecular aldol (B89426) reaction has been developed for the synthesis of functionalized pyrrolidines. This process, catalyzed by zinc chloride, proceeds with high diastereoselectivity.

The synthesis of pyrrolidine-containing fused heterocyclic systems can also be achieved through cascade reactions. For example, a temperature-dependent cascade of reactions between tryptamines and propargylic alcohols catalyzed by Ca(II) can lead to the formation of pyrroloindolines through an electrophilic addition followed by intramolecular cyclization.

Azomethine Ylide Cycloaddition Reactions

Cyclization of Acyclic Precursors

The construction of the pyrrolidine ring via the cyclization of a linear, acyclic precursor is a fundamental and widely used strategy. This approach offers great flexibility in the introduction of substituents at desired positions of the ring by starting with appropriately functionalized acyclic molecules.

A common method involves the intramolecular nucleophilic substitution of a leaving group by an amino group. For example, a 1-amino-4-halopentane derivative could undergo intramolecular cyclization to form a this compound precursor. The stereochemistry of the final product can be controlled by using enantiomerically pure starting materials.

Radical cyclizations provide another powerful route to pyrrolidines from acyclic precursors. acs.org For instance, the 5-exo-trig cyclization of an N-centered radical onto a suitably positioned double bond is a common and efficient method for forming the five-membered ring. acs.org

Reductive amination of 1,4-dicarbonyl compounds with ammonia (B1221849) or a primary amine is a classical yet effective method for synthesizing pyrrolidines. For this compound, this would involve a precursor such as 3-ethylhexane-1,4-dione.

Modern variations of these cyclization strategies often employ transition metal catalysis to achieve higher efficiency and selectivity. For instance, palladium-catalyzed intramolecular allylic alkylation of γ- and δ-lactams has been reported. Iron-catalyzed nitrene transfer reactions can also be used to synthesize cyclic amines from acyclic precursors bearing C-H bonds. rsc.org

Intramolecular Cyclization (e.g., Aza-Michael Cyclisation)

Ring Contraction Reactions

Skeletal editing strategies, such as ring contraction, provide innovative routes to valuable cyclic structures from more readily available larger rings. osaka-u.ac.jpresearchgate.net

A highly promising and novel method for synthesizing pyrrolidine derivatives involves the ring contraction of pyridines, which are abundant and inexpensive bulk chemicals. osaka-u.ac.jpresearchgate.netnih.gov A recently developed photo-promoted process enables the ring contraction of pyridines with a silylborane to produce pyrrolidine derivatives featuring a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.netthenote.app This reaction demonstrates a broad substrate scope and high functional group compatibility. nih.gov The resulting products are versatile synthons for preparing a variety of functionalized pyrrolidines. osaka-u.ac.jpresearchgate.net Mechanistic studies indicate that the reaction proceeds through key intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, which are interconverted via photochemical or thermal silyl migration. osaka-u.ac.jpresearchgate.netnih.gov An optimized reaction between pyridine (B92270) and silylborane has been reported to yield the pyrrolidine derivative in 90% yield. osaka-u.ac.jpresearchgate.net

Catalytic Systems in Pyrrolidine Synthesis

Catalysis is central to the modern synthesis of pyrrolidines, enabling reactions with high efficiency, selectivity, and functional group tolerance that are often unattainable through stoichiometric methods. Both transition metals and small organic molecules (organocatalysts) have been employed to construct the pyrrolidine scaffold with remarkable precision. tandfonline.comrsc.org

Palladium Catalysis: Palladium catalysts are versatile for synthesizing pyrrolidine derivatives. A notable application is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines to generate 3-aryl pyrrolidines, which are valuable in medicinal chemistry. chemrxiv.orgnih.gov Palladium(II) catalysts have also been used for the enantio- and diastereoselective synthesis of pyrrolidines via an initial intramolecular nucleopalladation of a tethered amine. acs.org Furthermore, an enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed, which proceeds through a Negishi coupling and provides access to a wide array of 2-aryl-N-Boc-pyrrolidines in high enantiomeric ratio. organic-chemistry.org

Copper-Aluminum Oxide Catalysis: Heterogeneous catalysts are advantageous due to their stability and ease of separation. Solid mesoporous sponges of copper-aluminum oxide have been identified as excellent, robust, and inexpensive catalysts for the A³ (alkyne-aldehyde-amine) coupling reaction. rsc.orgresearchgate.net This three-component reaction produces propargylamines, which are versatile precursors for various nitrogen-containing heterocycles, including pyrrolidines. tandfonline.com These catalysts demonstrate high yields (87-97%) across a broad range of substrates and can be recycled without losing activity. tandfonline.comrsc.orgresearchgate.net

Ruthenium Catalysis: Ruthenium catalysts have enabled unique transformations for pyrrolidine synthesis. An unprecedented method involves the ruthenium-catalyzed reaction of anilines and diazo pyruvates to form tetrasubstituted pyrrolidines with four contiguous stereocenters in a single step. thieme-connect.comacs.org The mechanism is proposed to involve an enol intermediate. acs.org Another powerful ruthenium-catalyzed process is the decarbonylative arylation of cyclic amino esters, which directly replaces an ester group at an sp³ carbon with an aryl ring, providing rapid access to 2-arylpyrrolidines from proline esters. nih.gov Additionally, ruthenium catalysts have been used for the chemoselective hydrogenation of exocyclic double bonds in biologically active arylidene-pyrrolidine-2,4-diones. mdpi.comnih.gov

Silver Catalysis: Silver-catalyzed reactions, particularly asymmetric [3+2] cycloadditions, are highly effective for constructing complex pyrrolidine structures. nih.govnih.gov Using a catalyst system of silver acetate (B1210297) (AgOAc) and a chiral ligand like ThioClickFerrophos (TCF), glycine imino esters can react with α-alkylidene succinimides to afford spirocyclic pyrrolidines in good yields and with high diastereo- and enantioselectivities (up to 95% ee). nih.govacs.orgthieme-connect.com The choice of catalyst and ligand can influence the stereochemical outcome, allowing for diastereodivergent synthesis. thieme-connect.com

Table 2: Overview of Transition Metal-Catalyzed Pyrrolidine Syntheses

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Hydroarylation | N-Alkyl pyrrolines, Arylboronic acids | 3-Aryl pyrrolidines | chemrxiv.orgnih.gov |

| Copper-Aluminum Oxide | A³ Coupling | Alkynes, Aldehydes, Amines | Propargylamines (Pyrrolidine precursors) | tandfonline.comrsc.orgresearchgate.net |

| Ruthenium | Multi-component Reaction | Anilines, Diazo pyruvates | Tetrasubstituted pyrrolidines | thieme-connect.comacs.org |

| Silver | [3+2] Cycloaddition | Imino esters, α-Alkylidene succinimides | Spirocyclic pyrrolidines | nih.govacs.org |

Asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts, has become a cornerstone of modern synthetic chemistry, with proline and its derivatives being iconic catalysts. nih.gov These methods provide powerful alternatives to metal-based systems for the enantioselective synthesis of pyrrolidines.

Chiral phosphoric acids, as mentioned earlier, are effective organocatalysts for intramolecular aza-Michael additions, enabling the "clip-cycle" synthesis of pyrrolidines with high enantiocontrol. whiterose.ac.ukacs.org Another powerful strategy involves cascade reactions. For example, a Cinchona alkaloid-derived organocatalyst can facilitate a highly stereoselective cascade featuring a reversible aza-Henry reaction followed by a dynamic kinetic resolution-driven aza-Michael cyclization. pkusz.edu.cn This process yields highly functionalized pyrrolidines with up to three stereocenters in excellent yield and enantioselectivity. pkusz.edu.cn

A distinct approach is Singly Occupied Molecular Orbital (SOMO) catalysis. This method has been applied to a formal (3+2) cycloaddition cascade between β-amino aldehydes and conjugated olefins. nih.gov The reaction proceeds through a radical-polar crossover mechanism, initiated by the formation of an enamine radical cation, to rapidly construct complex and enantioenriched pyrrolidine cores from simple, commercially available starting materials. nih.gov

Catalyst-Free Approaches

While many syntheses of pyrrolidine derivatives rely on metal catalysts, there is a growing interest in developing catalyst-free methods to enhance the sustainability and cost-effectiveness of these processes. researchgate.netrsc.org One notable approach involves a one-pot, three-component domino reaction. For instance, the reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids can proceed under catalyst-free conditions at room temperature in a mixture of ethanol (B145695) and water to produce novel polycyclic pyrrolidine-fused spirooxindoles. researchgate.netrsc.org This methodology is lauded for its eco-friendliness, high yields, and the ease of product isolation without requiring column chromatography. researchgate.net

Another catalyst-free strategy for synthesizing chiral α-amino phosphine (B1218219) oxides involves a three-component reaction between an amino acid ester, an aldehyde, and a phosphine oxide. rsc.org This reaction proceeds without any catalyst or additives, demonstrating high regioselectivity and diastereoselectivity. rsc.org The proposed mechanism suggests either the initial formation of an α-hydroxyphosphine oxide intermediate followed by reaction with the amino acid ester, or the formation of an imine intermediate which is then attacked by the phosphine oxide. rsc.org

Solvent Systems and Reaction Condition Optimization

The choice of solvent and reaction conditions plays a pivotal role in the outcome of pyrrolidine synthesis, influencing reaction rates, yields, and selectivity.

Aprotic Solvents (e.g., Dimethylformamide, Tetrahydrofuran)

Aprotic solvents are frequently employed in the synthesis of pyrrolidine derivatives. For instance, N-Ethyl Pyrrolidone (NEP), a polar aprotic solvent, is miscible with water and most common organic solvents and is used in various industrial applications as a solvent. atamanchemicals.com Its ability to dissolve a wide range of materials makes it suitable for various chemical transformations. atamanchemicals.com

In the context of nucleophilic substitution reactions involving pyrrolidine, the solvent can significantly impact the nucleophilicity of the amine. A study on the nucleophilicity of pyrrolidine in methanol-acetonitrile mixtures revealed that the nucleophilicity parameter (N) changes with the solvent composition. rsc.org This is attributed to the solvation of the pyrrolidine by the solvent molecules, particularly through hydrogen bonding in protic solvents like methanol, which can decrease its nucleophilicity. rsc.org Aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are also common in pyrrolidine chemistry. For example, the reduction of a Cbz-protected proline derivative to its corresponding alcohol can be achieved using lithium aluminum hydride in THF. nih.gov

Microwave and Ultrasound Irradiation

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comijpsjournal.comresearchgate.net These techniques have been successfully applied to the synthesis of various pyrrolidine derivatives.

For example, a one-pot multicomponent reaction for the synthesis of spiro-heterocyclic derivatives has been efficiently carried out using both ultrasonic and microwave-assisted irradiation. researchgate.net Similarly, the synthesis of polycyclic pyrrolidine compounds through a 1,3-dipolar cycloaddition has been achieved with higher efficiency under microwave irradiation compared to classical heating. ijpsjournal.com Microwave-assisted synthesis has also been employed in the Paal-Knorr condensation for the preparation of N-substituted pyrroles from 2,5-hexanedione (B30556) and a primary amine. pensoft.net

Ultrasound has also been utilized in the synthesis of benzoxazole-linked pyrrolidin-2-ones, where a deep eutectic solvent was used in conjunction with ultrasound irradiation. tandfonline.com The application of these non-conventional energy sources provides a green and efficient alternative for the synthesis of complex pyrrolidine structures. researchgate.netresearchgate.net

Functionalization and Derivatization of Pre-formed Pyrrolidine Rings

An alternative and versatile strategy for obtaining substituted pyrrolidines involves the functionalization of a pre-existing pyrrolidine ring. nih.govresearchgate.net This approach allows for the introduction of various functional groups at different positions of the pyrrolidine nucleus.

Nucleophilic Substitution at Nitrogen or Alkyl Positions

The nitrogen atom of the pyrrolidine ring is a good nucleophile and readily participates in nucleophilic substitution reactions. chemicalbook.compearson.com This property is widely exploited to introduce substituents on the nitrogen atom. For example, pyrrolidine can react with electrophiles like alkyl halides and acyl halides to form N-substituted pyrrolidines. chemicalbook.com

Nucleophilic aromatic substitution (SNAr) is another powerful method where a nucleophile attacks an electron-poor aromatic ring, leading to substitution. masterorganicchemistry.com This has been historically significant in reactions like the one between amines and 2,4-dinitrofluorobenzene. masterorganicchemistry.com In the context of pyrrolidine derivatives, this can be used to attach the pyrrolidine moiety to an aromatic system.

Furthermore, vicarious nucleophilic substitution (VNS) allows for the C-H alkylation of electrophilic aromatic compounds like nitropyridines. acs.org In some cases, the presence of pyrrolidine has been shown to play a significant role in minimizing side reactions. acs.org

Alkylation, Acylation, and Reduction Reactions

Alkylation and acylation are common reactions for modifying the pyrrolidine ring. The nitrogen atom can be alkylated or acylated to tune the electronic and steric properties of the molecule. beilstein-journals.orgdoaj.org For instance, the alkylation or acylation of the pyrrolidine nitrogen in certain nucleotide analogs has been shown to effectively control the conformation of the pyrrolidine ring. beilstein-journals.org

Acylation can also occur at the carbon atoms of the pyrrolidine ring. For example, pyrrolidine-2,4-diones can be acylated at the C-3 position using acid chlorides in the presence of a Lewis acid like boron trifluoride-diethyl etherate. rsc.org

Reduction reactions are also crucial in the synthesis of functionalized pyrrolidines. The reduction of substituted pyrroles can lead to the formation of functionalized pyrrolidines with multiple new stereocenters, often with high diastereoselectivity. acs.org For example, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can fully reduce the aromatic system. acs.org Borane reduction has also been used to reduce lactam and ester moieties in bicyclic pyrrolidine precursors. thieme-connect.com The reduction of a Cbz-protected proline derivative using lithium aluminum hydride is a key step in the synthesis of certain drug precursors. nih.gov

Table of Research Findings on Pyrrolidine Synthesis

| Methodology | Reactants | Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Catalyst-Free Domino Reaction | (E)-3-(2-nitrovinyl)-indoles, isatins, chiral polycyclic α-amino acids | Room temperature, EtOH/H₂O | Polycyclic pyrrolidine-fused spirooxindoles | Eco-friendly, high yields, no chromatography needed. | researchgate.netrsc.org |

| Catalyst-Free 3-Component Reaction | Amino acid ester, aldehyde, phosphine oxide | No catalyst or additives | Chiral α-amino phosphine oxides | High regioselectivity and diastereoselectivity. | rsc.org |

| Microwave-Assisted Cycloaddition | Carbaldehyde, secondary amino ester, S-shaped ylide | Xylene, 130-150°C, 20 min | Polycyclic pyrrolidine compounds | Higher efficiency than classical heating. | ijpsjournal.com |

| Ultrasound-Assisted Synthesis | Aryl amines, dimethyl itaconate, 2-aminophenol | Deep eutectic solvent, ultrasound | Benzoxazole-linked pyrrolidin-2-one | Green and efficient synthesis. | tandfonline.com |

| Nucleophilic Substitution | Pyrrolidine, alkyl/acyl halides | - | N-substituted pyrrolidines | Pyrrolidine acts as a good nucleophile. | chemicalbook.com |

| C-3 Acylation | Pyrrolidine-2,4-diones, acid chlorides | Boron trifluoride-diethyl etherate | 3-acyltetramic acids | Efficient protocol for C-3 acylation. | rsc.org |

| Heterogeneous Catalytic Hydrogenation | Highly substituted pyrroles | Heterogeneous catalyst (e.g., Rh/Al₂O₃) | Functionalized pyrrolidines | Excellent diastereoselectivity, formation of multiple stereocenters. | acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-3-(2-nitrovinyl)-indoles |

| Isatins |

| Chiral polycyclic α-amino acids |

| Polycyclic pyrrolidine-fused spirooxindoles |

| Chiral α-amino phosphine oxides |

| N-Ethyl Pyrrolidone (NEP) |

| Dimethylformamide (DMF) |

| Tetrahydrofuran (THF) |

| Cbz-protected proline derivative |

| Lithium aluminum hydride |

| Spiro-heterocyclic derivatives |

| Benzoxazole-linked pyrrolidin-2-ones |

| 2,4-dinitrofluorobenzene |

| Nitropyridines |

| Pyrrolidine-2,4-diones |

| Boron trifluoride-diethyl etherate |

| 3-acyltetramic acids |

| N-Boc-protected bicyclic lactam |

| (S)-prolinol |

| Avanafil |

| Eletriptan |

| Clemastine |

| Raclopride |

| Remoxypride |

| Anisomycin |

| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl) (3-ethylpyrrolidin-1-yl)methanone |

| N-(3-(this compound-1-carbonyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)nicotinamide |

| Ethyl pyrrolidine-3-carboxylate hydrochloride |

| 3-Ethyl-4-methyl-3-pyrrolidin-2-one |

| trans-4-methylcyclohexyl isocyanate |

| 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzene sulfonamide |

| glimepiride |

| 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine |

| 2-(2-hydroxyethyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidine |

| methyl 3,4,5-trimethoxybenzoate |

| 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride |

| (R)-3-((E)-2-(pyrrolidin-3-yl)vinyl)-5-(tetrahydropyran-4-yloxy)pyridine |

| tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate |

| 3-bromo-5-(tetrahydro-2H-pyran-4-yloxy)-pyridine |

| 3-bromo-5-hydroxypyridine |

Chemical Reactivity and Transformation Mechanisms of 3 Ethylpyrrolidine Derivatives

Fundamental Reaction Pathways

The reactivity of 3-ethylpyrrolidine derivatives is largely dictated by the functional groups present on the pyrrolidine (B122466) ring and the nitrogen atom. These derivatives can undergo a variety of transformations, making them versatile building blocks in the synthesis of more complex molecules.

Oxidation Reactions (e.g., to Ketones or Carboxylic Acids)

The oxidation of pyrrolidine derivatives can lead to the formation of various products, including ketones and carboxylic acids, depending on the starting material and the oxidizing agent employed. For instance, secondary alcohols on the pyrrolidine ring can be oxidized to ketones. wikipedia.org A variety of reagents are available for this transformation, ranging from chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) to milder, more selective methods like the Swern and Dess-Martin periodinane (DMP) oxidations. chemistrysteps.com Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can further oxidize primary alcohol substituents or even the pyrrolidine ring itself to yield carboxylic acids. evitachem.com

The choice of oxidant is crucial for controlling the reaction outcome. Mild oxidizing agents are generally preferred for the conversion of primary alcohols to aldehydes, preventing over-oxidation to carboxylic acids. chemistrysteps.com For secondary alcohols, a broader range of oxidizing agents can be used to effectively produce ketones. wikipedia.orgchemistrysteps.com

Table 1: Common Oxidizing Agents and Their Products with Pyrrolidine Derivatives

| Oxidizing Agent | Substrate | Major Product | Reference |

| Pyridinium Chlorochromate (PCC) | Primary Alcohol | Aldehyde | chemistrysteps.com |

| Pyridinium Dichromate (PDC) | Primary Alcohol | Aldehyde or Carboxylic Acid (depending on conditions) | vanderbilt.edu |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Primary or Secondary Alcohol | Aldehyde or Ketone | chemistrysteps.com |

| Dess-Martin Periodinane (DMP) | Primary or Secondary Alcohol | Aldehyde or Ketone | chemistrysteps.com |

| Potassium Permanganate (KMnO₄) | Primary Alcohol or Alkyl Group | Carboxylic Acid | evitachem.com |

| Chromium Trioxide (CrO₃) | Primary Alcohol or Alkyl Group | Carboxylic Acid | evitachem.com |

Reduction Reactions (e.g., Ethenyl to Ethyl Group)

Reduction reactions provide a means to modify substituents on the pyrrolidine ring. A notable example is the conversion of an ethenyl (vinyl) group to an ethyl group. This transformation is typically achieved through catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). evitachem.com This method is highly efficient for saturating carbon-carbon double bonds.

The reduction of other functional groups is also possible. For instance, ester groups can be reduced to alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions allows for selective transformations within the molecule.

Nucleophilic Interactions

The nitrogen atom in the pyrrolidine ring is nucleophilic, allowing it to participate in a variety of reactions. evitachem.com It can readily react with electrophiles such as alkyl halides in nucleophilic substitution reactions to form quaternary ammonium (B1175870) salts or N-substituted pyrrolidines. evitachem.comgoogle.com The reactivity of the nitrogen can be influenced by the substituents on the ring. evitachem.com

Furthermore, functional groups on the pyrrolidine ring can also undergo nucleophilic attack. For example, the ester group in ethyl pyrrolidine-3-carboxylate can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. smolecule.com It can also undergo transesterification with other alcohols. smolecule.com The carbothioamide group in This compound-1-carbothioamide (B2731763) is also susceptible to nucleophilic substitution by amines, alcohols, or thiols. vulcanchem.com

Stereochemical Control in Reactivity

The presence of one or more stereocenters in this compound derivatives introduces the element of stereochemistry, which plays a crucial role in their reactivity and the synthesis of specific stereoisomers. smolecule.com Controlling the stereochemical outcome of reactions is a major focus in the synthesis of chiral pyrrolidines for applications in pharmaceuticals and as chiral catalysts. acs.orgacs.org

Enantioselective and Diastereoselective Reactions

The development of enantioselective and diastereoselective methods for the synthesis of substituted pyrrolidines is a significant area of research. nih.govrsc.org These methods aim to produce a single desired stereoisomer with high purity.

Enantioselective synthesis creates a specific enantiomer of a chiral product from an achiral or racemic starting material. This is often achieved using chiral catalysts or auxiliaries. For example, gold(I) catalysts with chiral phosphoramidite (B1245037) ligands have been used in the enantioselective synthesis of 3,4-disubstituted pyrrolidines. acs.orgnih.gov

Diastereoselective synthesis aims to selectively form one diastereomer over others when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. stackexchange.com For instance, three-component coupling reactions involving amino acids, aldehydes, and activated olefins, catalyzed by a chiral Lewis acid, can produce highly substituted pyrrolidines with excellent diastereoselectivity. acs.orgnih.gov The stereochemical outcome of such reactions can be influenced by factors like the choice of catalyst, solvent, and temperature. nih.gov

Table 2: Examples of Stereoselective Reactions in Pyrrolidine Synthesis

| Reaction Type | Catalyst/Method | Product | Stereoselectivity | Reference |

| Au(I)-Catalyzed Cycloaddition | Chiral Phosphoramidite Ligands | 3,4-Disubstituted Pyrrolidines | High Enantio- and Diastereoselectivity | acs.orgnih.gov |

| Three-Component Coupling | Chiral Diamine/Copper Triflate | Highly Substituted Pyrrolidines | High Diastereoselectivity | acs.org |

| Nitrile Anion Cyclization | Diethyl Chlorophosphate/LiHMDS | 1,3,4-Trisubstituted Chiral Pyrrolidines | High Enantiomeric Excess | researchgate.net |

| Organocatalytic Cascade Reaction | Cinchonidine-derived Amino-squaramide | Highly Substituted Pyrrolidines | High Enantio- and Diastereoselectivities | rsc.org |

Influence of Lewis Acids on Lithiation-Substitution

Lewis acids can significantly influence the stereoselectivity of reactions involving pyrrolidine derivatives. A notable example is their role in the lithiation-substitution of N-Boc-pyrrolidine. The coordination of a Lewis acid, such as boron trifluoride (BF₃), to the nitrogen atom can direct the deprotonation by an organolithium reagent to a specific position and with a particular stereochemistry. brocku.caresearchgate.net

In the presence of a chiral ligand like (-)-sparteine, the s-BuLi-mediated lithiation of BF₃-coordinated N-ethylpyrrolidine can proceed with high enantioselectivity. researchgate.net The temperature of the reaction can also have a profound effect on the stereochemical outcome, with different temperatures leading to the formation of opposite enantiomers. researchgate.net This highlights the delicate interplay of reagents, ligands, and reaction conditions in controlling the stereochemistry of these transformations. The use of a Lewis acid can also facilitate the lithiation process itself, making it more efficient. epo.org

Advanced Reaction Types

Dehydrogenation Processes (e.g., to Pyrroles)

The conversion of saturated heterocyclic rings like pyrrolidines into their aromatic counterparts, such as pyrroles, is a significant transformation in organic synthesis. Pyrroles are key structural motifs in numerous medicines and materials. nih.gov The direct dehydrogenation of readily available pyrrolidines presents an attractive, albeit challenging, synthetic route. The primary difficulty lies in the potential sensitivity of the resulting pyrrole (B145914) ring to the oxidative conditions typically required for such transformations. nih.gov

Recent advancements have led to the development of catalytic methods that circumvent harsh conditions. One notable approach employs tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst in an operationally straightforward procedure. nih.gov This method facilitates the dehydrogenation of a wide range of substituted pyrrolidines to pyrroles under relatively mild conditions. The reaction typically involves the pyrrolidine substrate, the B(C₆F₅)₃ catalyst, and a hydrogen acceptor, such as an alkene or silane. nih.govacs.org

The scope of this transformation is broad, accommodating various substituents on both the nitrogen and the pyrrolidine ring. For instance, N-alkyl and N-aryl substituted pyrrolidines can be successfully converted to their corresponding pyrroles. nih.govacs.org The reaction tolerates a range of functional groups, including halides and boronic esters, which are valuable handles for further synthetic manipulations like cross-coupling reactions. acs.org

Table 1: Examples of B(C₆F₅)₃-Catalyzed Dehydrogenation of Substituted Pyrrolidines Yields determined by ¹H NMR analysis of crude reaction mixtures.

| Substrate (Pyrrolidine Derivative) | Product (Pyrrole Derivative) | Yield (%) | Reference |

|---|---|---|---|

| N-Mesitylpyrrolidine (1a) | N-Mesitylpyrrole (3a) | 81 | acs.org |

| N-Phenylpyrrolidine | N-Phenylpyrrole | 75 | nih.gov |

| N-Benzylpyrrolidine | N-Benzylpyrrole | 65 | nih.gov |

| N-(4-Bromophenyl)pyrrolidine | N-(4-Bromophenyl)pyrrole | 78 | acs.org |

| N-Boc-3-phenylpyrrolidine | N-Boc-3-phenylpyrrole | 55 | nih.gov |

Nitrogen-Centered Radical Reactivity

Nitrogen-centered radicals (NCRs) are highly reactive intermediates that have found extensive application in organic synthesis, particularly in the construction of nitrogen-containing heterocycles like pyrrolidines. acs.orgacs.org The reactivity of NCRs derived from pyrrolidine precursors, such as a this compound derivative, is characterized by their ability to undergo intramolecular reactions to form new carbon-nitrogen bonds. acs.org

A classic and powerful method for generating and utilizing N-centered radicals is the Hofmann–Löffler–Freytag (HLF) reaction. chemistryviews.orgpharma.hr This multi-step process typically begins with an N-substituted pyrrolidine. The nitrogen is first halogenated (e.g., with N-chlorosuccinimide or N-bromosuccinimide) to form an N-haloamine. pharma.hrnih.gov Homolytic cleavage of the nitrogen-halogen bond, often initiated by light (photolysis) or heat, generates the key nitrogen-centered radical. nih.govthieme-connect.com

Once formed, the highly reactive N-centered radical can abstract a hydrogen atom from a carbon atom within the same molecule. This intramolecular hydrogen atom transfer (HAT) is a defining feature of the HLF reaction. chemistryviews.org The process is regioselective, with a strong preference for a 1,5-HAT, where the radical abstracts a hydrogen from the δ-carbon (C4 in the case of a pyrrolidine starting from the N-substituent). This step transforms the N-centered radical into a more stable carbon-centered radical. pharma.hr The final step is a radical cyclization, where the carbon-centered radical attacks the nitrogen, forming a new C-N bond and constructing a bicyclic system or a functionalized pyrrolidine. acs.orgchemistryviews.org

Modern variations of this chemistry utilize photoredox catalysis to generate the N-centered radicals under milder conditions. nih.gov For instance, N-aryl-N-alkyl amines can be engaged in cyclization reactions in the presence of an iridium photocatalyst and visible light. nih.gov Electrochemical methods have also been developed, where N-centered radicals are generated from tosyl-protected amines at an anode, avoiding the need for harsh oxidants. chemistryviews.org These methods allow for the synthesis of a broad range of valuable pyrrolidine structures with high chemoselectivity. chemistryviews.org

Table 2: Key Steps in Nitrogen-Centered Radical Mediated Pyrrolidine Functionalization

| Step | Process | Description | Key Intermediate | Reference |

|---|---|---|---|---|

| 1 | Radical Initiation | Generation of an N-centered radical from a precursor (e.g., N-haloamine) via photolysis, thermolysis, or photoredox catalysis. | Nitrogen-Centered Radical | nih.gov |

| 2 | Hydrogen Atom Transfer (HAT) | Intramolecular abstraction of a hydrogen atom, typically from the δ-position (1,5-HAT), to form a carbon-centered radical. | Carbon-Centered Radical | chemistryviews.orgpharma.hr |

| 3 | Cyclization/Termination | Ring closure to form a new C-N bond and/or trapping of the carbon radical to yield the final functionalized product. | Functionalized Pyrrolidine | acs.org |

Interactions with Organometallic Reagents

Organometallic reagents, such as organolithium (RLi) and Grignard (RMgX) reagents, are powerful tools in organic synthesis, primarily acting as strong nucleophiles and bases. libretexts.orgmmcmodinagar.ac.in Their interaction with pyrrolidine derivatives is largely dictated by the nature of the substituents on the pyrrolidine ring and nitrogen atom.

For a simple secondary amine like this compound, the most prominent reaction with an organometallic reagent is a straightforward acid-base reaction. The nitrogen-bound proton of the pyrrolidine is acidic enough to be readily removed by the strongly basic organometallic reagent. organicchemistrytutor.com This deprotonation results in the formation of a lithium or magnesium amide of the pyrrolidine and an alkane corresponding to the organometallic reagent. For example, the reaction of this compound with methyllithium (B1224462) would yield lithium 3-ethylpyrrolidide and methane (B114726) gas. organicchemistrytutor.com Due to the stability of the resulting amide, further reaction is unlikely.

The reactivity changes significantly when the nitrogen atom is part of an amide functionality, as in an N-acyl-3-ethylpyrrolidine. In this case, the organometallic reagent can act as a nucleophile. However, the initial acid-base reaction can still occur if there are any acidic protons present. With an excess of an organolithium reagent, a more complex reaction can take place. After the initial deprotonation of any available N-H bond, a second equivalent of the organolithium compound can add to the carbonyl carbon of the amide. organicchemistrytutor.com This nucleophilic addition leads to the formation of a highly unstable geminal dianion intermediate. organicchemistrytutor.com Subsequent aqueous workup protonates this intermediate, which then collapses to form a ketone. organicchemistrytutor.com

In contrast, Grignard reagents are generally not nucleophilic enough to add to the negatively charged carboxylate that would be formed after an initial deprotonation. organicchemistrytutor.com When reacting with esters of pyrrolidine carboxylic acids, both Grignard and organolithium reagents typically add twice to the carbonyl group. The first nucleophilic acyl substitution results in a ketone intermediate, which is more reactive than the starting ester. A second equivalent of the organometallic reagent rapidly adds to the ketone, leading to a tertiary alcohol after acidic workup.

Table 3: Predicted Reactivity of this compound Derivatives with Organometallic Reagents

| Pyrrolidine Derivative | Organometallic Reagent | Primary Reaction Type | Expected Product (after workup) | Reference |

|---|---|---|---|---|

| This compound | RLi or RMgX | Acid-Base Deprotonation | This compound (as a salt) | organicchemistrytutor.com |

| N-Acyl-3-ethylpyrrolidine | 2+ eq. RLi | Acid-Base then Nucleophilic Addition | Ketone | organicchemistrytutor.com |

| Ethyl this compound-x-carboxylate | 2+ eq. RLi or RMgX | Nucleophilic Acyl Substitution then Nucleophilic Addition | Tertiary Alcohol |

Applications of 3 Ethylpyrrolidine Derivatives in Diverse Research Fields

Medicinal Chemistry and Biological Systems

The pyrrolidine (B122466) ring is a key structural motif found in many biologically active compounds. tubitak.gov.tr The introduction of an ethyl group at the 3-position can influence the molecule's stereochemistry and lipophilicity, which in turn can modulate its interaction with biological targets. vulcanchem.com This has led to the investigation of 3-ethylpyrrolidine derivatives in various therapeutic areas.

Chirality plays a crucial role in the efficacy and safety of many pharmaceuticals. Enantiomerically pure compounds, those existing as a single stereoisomer, are often more selective and potent than their racemic counterparts. This compound derivatives, particularly when synthesized in their enantiomerically pure forms, serve as valuable chiral building blocks in the construction of complex and biologically active molecules. enamine.net

The stereochemistry of these building blocks is critical as it often dictates the binding affinity and metabolic stability of the final drug candidate when interacting with chiral biological targets like enzymes and receptors. For instance, (S)-Ethyl pyrrolidine-2-carboxylate, a related chiral pyrrolidine derivative, is utilized in asymmetric synthesis to produce enantiomerically pure compounds for drug discovery. The synthesis of such chiral building blocks can be achieved through various methods, including the use of chiral catalysts or starting from naturally occurring chiral molecules like amino acids. enamine.net The ability to introduce specific stereocenters via these building blocks is a cornerstone of modern pharmaceutical development, enabling the creation of more effective and safer drugs.

Researchers have explored a range of biological activities for various this compound derivatives, uncovering potential therapeutic applications. These investigations span from fighting microbial infections to addressing complex diseases of the central nervous system and cancer.

Several studies have highlighted the potential of pyrrolidine derivatives as antimicrobial agents. ontosight.ai For example, certain 3-acyltetramic acid analogs, which share structural similarities with pyrrolidine diones, have demonstrated antimicrobial activity. vulcanchem.com The introduction of different substituents on the pyrrolidine ring can significantly influence the antimicrobial efficacy. For instance, a series of arylbis(indol-3-yl)methylium derivatives, which can be conceptually related to substituted pyrrolidines, showed strong antibacterial activity against various strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. bohrium.com

The antimicrobial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

Table 1: Examples of Antimicrobial Activity of Related Pyrrolidine Derivatives

| Compound Type | Target Microorganism | Activity | Reference |

|---|---|---|---|

| 3-Alkylidene-2-indolone derivatives | Staphylococcus aureus | High activity (MIC = 0.5 µg/mL for some derivatives) | mdpi.com |

| Arylbis(indol-3-yl)methylium derivatives | Pseudomonas aeruginosa, Klebsiella pneumoniae | Strong antibacterial activity | bohrium.com |

It is important to note that while these examples are for related structures, they underscore the potential of the pyrrolidine scaffold in developing new antimicrobial agents. The specific antimicrobial properties of this compound derivatives would require dedicated investigation.

The investigation of pyrrolidine derivatives has extended to the field of neuroscience, with some compounds showing potential neuroprotective effects. ontosight.ai For instance, pyrrolidine dithiocarbamate (B8719985) (PDTC), a related compound, has been shown to activate the Nrf2 pathway in astrocytes, which is a key endogenous defense mechanism against oxidative stress. researchgate.net This activation may contribute to the neuroprotective effects observed for PDTC in models of Alzheimer's disease. researchgate.net

Furthermore, certain arylcycloalkylamine derivatives containing a pyrrolidine ring have been designed and patented for their neuroprotective, analgesic, and antidepressant effects. google.com These compounds are thought to modulate various neurotransmitter systems in the brain. google.com While direct evidence for this compound itself is limited, the neuroprotective potential of the broader pyrrolidine class suggests a promising avenue for future research into its derivatives.

Several classes of compounds containing the pyrrolidine moiety have been investigated for their pain-relieving and anti-inflammatory properties. ontosight.aiontosight.ai For instance, various pyridazinone derivatives, some of which incorporate a pyrrolidine ring, have demonstrated significant analgesic and anti-inflammatory activities in preclinical studies. jscimedcentral.comnih.govscielo.brnih.gov One such compound, emorfazone, which contains a morpholino group (structurally related to pyrrolidine), is marketed in Japan as an analgesic and anti-inflammatory drug. jscimedcentral.com

The mechanism of action for these compounds often involves the modulation of inflammatory pathways. The search for new non-steroidal anti-inflammatory drugs (NSAIDs) with improved side-effect profiles continues to be an active area of research, and pyrrolidine-containing structures are among the scaffolds being explored. nih.gov

Table 2: Examples of Analgesic and Anti-inflammatory Activity in Related Compounds

| Compound Class | Activity | Model | Reference |

|---|---|---|---|

| 3(2H)-Pyridazinone derivatives | Significant analgesic and anti-inflammatory activity | Various preclinical models | jscimedcentral.com |

| 6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives | Potent analgesic and anti-inflammatory activity | Preclinical models | nih.gov |

These findings suggest that the development of this compound derivatives could lead to new therapeutic agents for pain and inflammation.

The search for novel anticancer agents is a major focus of medicinal chemistry, and pyrrolidine derivatives have emerged as a promising class of compounds. Several studies have reported the synthesis of pyrrolidine-containing molecules with significant antiproliferative activity against various cancer cell lines. nih.govnih.gov

For example, novel pyrrolidine-3,4-diol (B51082) derivatives have been prepared and evaluated for their anticancer activity in pancreatic tumor cells. clockss.orgresearchgate.net Some of these compounds exhibited antiproliferative effects, with their activity linked to the inhibition of enzymes like α-mannosidase. clockss.org Similarly, a series of indole-aryl amide derivatives, some incorporating a pyrrolidine-like structure, have been tested for their cytotoxicity against a panel of tumor cell lines, with some showing good activity. nih.gov

The antiproliferative activity of these compounds is often assessed by determining their IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 3: Examples of Antiproliferative Activity in Related Pyrrolidine Derivatives

| Compound Type | Cancer Cell Line | Activity (GI50/IC50) | Reference |

|---|---|---|---|

| Pyrrolidine-3,4-diol derivatives | Pancreatic cancer cell lines | Antiproliferative effect | clockss.org |

| Galloyl derivatives | Ovarian cancer (OVCAR-3) | GI50 ≤ 0.89 µM for some derivatives | nih.gov |

| Indole-aryl amide derivatives | Colon cancer (HT29) | Good activity, selectivity for some derivatives | nih.gov |

These findings underscore the potential of the pyrrolidine scaffold in the design and development of new anticancer drugs. Further research into this compound derivatives could yield novel compounds with potent and selective antiproliferative activity.

Investigation of Biological Activities

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Neuraminidase, Cyclooxygenase)

Derivatives of the pyrrolidine ring system, a core component of this compound, have been extensively investigated as inhibitors of various enzymes critical to disease pathways. A primary focus has been on acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.netmdpi.com The inhibition of AChE is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. mdpi.commdpi.com

Research has shown that the pyrrolidine moiety can mimic natural substrates, allowing it to bind to the active sites of enzymes and modulate their activity. researchgate.net For instance, novel series of thiazole-piperazine hybrids and thiourea (B124793) derivatives have been synthesized and evaluated for their anticholinesterase activity. researchgate.netmdpi.com In these studies, certain compounds demonstrated significant and selective inhibitory activity against AChE. researchgate.netmdpi.com Kinetic and molecular docking studies have been employed to understand the interaction between these inhibitors and the enzyme, revealing that some compounds can act as dual-binding site inhibitors. mdpi.com While the broader class of pyrrolidine derivatives shows promise, specific data on this compound derivatives in neuraminidase or cyclooxygenase inhibition is less prominent in the reviewed literature, with the main emphasis being on cholinesterases.

Table 1: Examples of Pyrrolidine-Related Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Findings | Citations |

|---|---|---|---|

| Thiazolylhydrazones | Acetylcholinesterase (AChE) | Compounds 3a, 3c, and 3i showed significant inhibitory activity on AChE. Docking studies indicated compound 3c as a potential dual-binding site inhibitor. | mdpi.com |

| Thiourea Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Compound 3 (1-(3-chlorophenyl)-3-cyclohexylthiourea) was the most potent, with IC₅₀ values of 50 µg/mL against AChE and 60 µg/mL against BChE. | researchgate.net |

Receptor Binding Investigations (e.g., Neurotransmitter Receptors, Histamine (B1213489) H3 Receptors)

The this compound structure is a key component in ligands designed to interact with various neurotransmitter receptors, particularly the histamine H3 receptor (H3R). tandfonline.com The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of several neurotransmitters, including histamine, acetylcholine, and dopamine (B1211576). najah.edursc.orgrsc.org As such, H3R antagonists and inverse agonists are of significant interest for treating cognitive and neurological disorders like Alzheimer's disease, ADHD, and narcolepsy. tandfonline.comnajah.edu

Biphenyl-ethyl-pyrrolidine derivatives have been disclosed as potent modulators of H3R activity. tandfonline.com Pharmacological profiling of various non-imidazole alkylpiperidine and piperazine (B1678402) derivatives, some incorporating a pyrrolidine ring, has revealed compounds with high affinity and antagonistic potency at human H3 receptors. rsc.orgresearchgate.net These studies highlight that the structural features of the pyrrolidine ring contribute to the binding affinity for these biological targets. ontosight.ai

Table 2: Receptor Binding Affinity of Pyrrolidine-Related Derivatives

| Compound Class | Target Receptor | Binding Affinity (pKi) | Key Findings | Citations |

|---|---|---|---|---|

| Alkylpiperidine Derivatives | Human Histamine H3 | 8.35 - 8.56 | High affinity and antagonistic potency. Showed slightly greater affinity for human vs. rodent H3 receptors. | researchgate.net |

| Biphenyl-Ethyl-Pyrrolidine Derivatives | Histamine H3 | Not specified | Identified as modulators of H3 receptor activity for potential treatment of cognitive disorders. | tandfonline.com |

DNA Binding Properties

The ability of chemical compounds to interact with DNA is a cornerstone of many therapeutic strategies, particularly in oncology. Certain derivatives incorporating a this compound side chain have been shown to possess significant DNA binding properties. One study focused on 9-aryl-substituted berberine (B55584) derivatives, where a compound featuring an ethylpyrrolidine side chain (compound 10) demonstrated a notable binding preference for G-quadruplex DNA (G4-DNA). mdpi.com

G-quadruplexes are secondary structures found in guanine-rich regions of DNA and are implicated in the regulation of cell proliferation, making them attractive targets for anticancer drugs. mdpi.com The ethylpyrrolidine-containing derivative exhibited a binding affinity for parallel c-MYC G4-DNA that was an order of magnitude greater than for other G4 structures and double-stranded DNA. mdpi.com Molecular docking studies suggested that the ethylpyrrolidine moiety facilitates binding not only to the flat G-quartets but also bridges two loops of the G-quadruplex structure through hydrogen bonds, which may account for its selectivity. mdpi.com Other classes of compounds, such as naphthalimides and Schiff base metal complexes, are also known for their DNA-intercalating properties. nih.govaip.org

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases, prompting research into compounds with antioxidant capabilities. Several studies have evaluated pyrrolidine derivatives for their ability to scavenge free radicals. For example, N-aminomethyl derivatives of 5-oxopyrrolidine-2-carboxylic acid and cyclic imides were synthesized and studied for their antioxidant activity. researchgate.net Among them, 1-[(2-hydroxy-4-nitrophenylamino)methyl]-3-methyl-3-ethylpyrrolidine-2,5-dione was identified as a strong antioxidant. researchgate.net

Other research on pyrrolo najah.edumdpi.comquinoxaline derivatives also highlighted their antioxidant properties, with one compound demonstrating significant hydroxyl radical scavenging activity, comparable to reference antioxidants like Trolox and gallic acid. researchgate.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the antioxidant activity of these compounds. researchgate.netchemrxiv.org Studies on 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO) extracted from marine Streptomyces also showed significant DPPH radical scavenging and total antioxidant activity. chemrxiv.org

Table 3: Antioxidant Activity of Selected Pyrrolidine Derivatives

| Compound | Assay | Result | Citation |

|---|---|---|---|

| 1-[(2-hydroxy-4-nitrophenylamino)methyl]-3-methyl-3-ethylpyrrolidine-2,5-dione | General Antioxidant | Strong antioxidant (61% difference from control) | researchgate.net |

| Ethyl 1,2-diphenyl-1H-pyrrolo najah.edumdpi.comquinoxaline-3-carboxylate (3a) | Hydroxyl Radical Scavenging | Rate constant of 8.56 × 10⁸ M⁻¹ s⁻¹ | researchgate.net |

Design and Synthesis of Ligands for Biological Targets

The rational design and synthesis of molecules that can interact with specific biological targets is a fundamental aspect of medicinal chemistry. mdpi.com The this compound scaffold is utilized in the design of ligands for a variety of targets due to its structural and chemical properties. ontosight.aiacs.org Strategies such as structure-based drug design (SBDD) and ligand-based drug design (LBDD) guide the synthesis of novel derivatives. mdpi.com

For example, pyrrolidine-5,5-trans-lactams incorporating an ethyl group have been designed and synthesized as potential inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. derpharmachemica.com Similarly, the synthesis of 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has been undertaken to create compounds with dual affinity for the serotonin (B10506) 5-HT1A receptor and the serotonin transporter (SERT), which are important targets in the treatment of depression. acs.org The synthesis processes often involve multi-step reactions, including condensation, cycloaddition, and amidation, to build complex molecules around the core pyrrolidine ring. nih.govjetir.org

Modulation of Biological Pathways

By interacting with key enzymes and receptors, this compound derivatives can modulate various biological pathways. researchgate.net The pyrrolidine ring can mimic natural substrates, enabling it to bind to the active sites of biological macromolecules and either inhibit or activate them, depending on the specific target. researchgate.net

For instance, the interaction of H3 receptor antagonists containing the ethylpyrrolidine moiety can increase the release of histamine and other neurotransmitters in the brain, thereby promoting wakefulness and improving cognitive function. tandfonline.comnajah.edu This modulation of neurotransmitter systems has implications for treating neurological conditions. mdpi.com In another example, derivatives of 4,5,6,7-tetrahydro-benzothiophene containing a this compound-1-carbonyl group have been discovered as modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt). mdpi.com RORγt is a nuclear receptor that is a potential drug target for inflammatory and autoimmune diseases. mdpi.com The ethylpyrrolidine moiety in these compounds plays a role in their binding affinity and ability to modulate the biological pathway associated with the receptor. ontosight.aimdpi.com

Materials Science and Engineering

The unique chemical and physical properties of the pyrrolidine ring have led to the application of its derivatives in various areas of materials science and engineering. These applications range from energy storage to corrosion protection and the development of advanced functional materials.

Pyrrolidinium-based ionic liquids (ILs) have emerged as promising materials for electrochemical applications, particularly as electrolytes in lithium-based batteries. mdpi.commdpi.com These ILs, including N-ethyl-N-methylpyrrolidinium derivatives, exhibit favorable properties such as high ionic conductivity, wide electrochemical stability windows, low volatility, and non-flammability, which are crucial for safer and more efficient energy storage devices. mdpi.comchemrxiv.org

Furthermore, pyrrolidine-functionalized building blocks are used in the synthesis of advanced porous materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). rsc.orgresearchgate.net These materials possess high surface areas and tunable structures, making them suitable for applications in gas sensing, catalysis, and separation. mdpi.comresearchgate.net For example, a MOF modified with a pyrrolidine-fused chlorin (B1196114) derivative was developed for the enhanced detection of nitrogen dioxide (NO₂) gas. mdpi.com The pyrrolidine moiety has also been incorporated into polymers and liquid crystals, creating materials with tailored properties for various technological applications. rsc.orgjetir.org

Table 4: Applications of Pyrrolidine Derivatives in Materials Science

| Application Area | Material Type | Key Feature/Finding | Citations |

|---|---|---|---|

| Energy Storage | Pyrrolidinium-based Ionic Liquids | High ionic conductivity and wide electrochemical stability windows for use as battery electrolytes. | mdpi.commdpi.comchemrxiv.org |

| Corrosion Protection | Pyrrolidone Derivatives | Act as effective cathodic inhibitors for steel in H₂SO₄, with efficiency up to 89%. | najah.eduresearchgate.net |

| Gas Sensing | Metal-Organic Frameworks (MOFs) | A pyrrolidine-fused chlorin incorporated into a UiO-66(Hf) MOF showed notable sensitivity for NO₂ detection. | mdpi.com |

| Catalysis | Covalent-Organic Frameworks (COFs) | Chiral pyrrolidine-functionalized COFs are used as heterogeneous catalysts in asymmetric reactions. | rsc.orgresearchgate.net |

Synthesis of Advanced Materials

The pyrrolidine scaffold, including its 3-ethyl substituted derivatives, serves as a valuable building block in the creation of advanced materials. evitachem.com The specific chemical properties imparted by the pyrrolidine ring make it a target for incorporation into polymers and other materials where tailored functionalities are desired. evitachem.com For instance, the synthesis of 2,7-diazapyrene (B1250610) derivatives, which are explored for their potential in molecular electronics, showcases the integration of heterocyclic structures into larger polyaromatic systems. rsc.org While not directly involving this compound, this highlights the broader strategy of using such heterocyclic building blocks to construct materials with specific electronic and photophysical properties. rsc.org

Development of Pyrrolidine-Functionalized Frameworks

The incorporation of pyrrolidine derivatives into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) has emerged as a significant area of research. rsc.orgresearchgate.netscispace.com These frameworks, known for their high porosity and tunable structures, can be functionalized with pyrrolidine moieties to introduce specific catalytic or sensing capabilities. rsc.orgresearchgate.netscispace.com

Metal-Organic Frameworks (MOFs)

Pyrrolidine-functionalized MOFs are synthesized to create heterogeneous catalysts and to mimic biological catalytic processes within a stable, porous structure. rsc.orgresearchgate.net The encapsulation of chiral pyrrolidine derivatives within MOFs is a strategy to develop novel catalysts for asymmetric reactions. rsc.org One approach involves the post-synthetic modification of a pre-existing MOF, such as UiO-66(Hf), with a pyrrolidine-fused chlorin derivative. mdpi.com This method allows for the introduction of specific functionalities while maintaining the structural integrity and stability of the parent MOF. mdpi.com However, a challenge in the synthesis of these materials is the potential for the pyrrolidine's nitrogen atom to coordinate with the metal centers of the MOF, which can inhibit its catalytic activity. researchgate.netescholarship.org

Covalent-Organic Frameworks (COFs)